molecular formula C14H22N2O3S B12263456 3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(3-methoxyphenyl)urea

3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(3-methoxyphenyl)urea

Cat. No.: B12263456
M. Wt: 298.40 g/mol
InChI Key: QLOCEUMOXZJOMD-UHFFFAOYSA-N
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Description

3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(3-methoxyphenyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy and methylsulfanyl groups attached to a butyl chain, and a methoxyphenyl group linked to a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylsulfanyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with target molecules, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(4-methoxyphenyl)urea: Similar structure with a different position of the methoxy group.

    3-[2-Methoxy-4-(ethylsulfanyl)butyl]-1-(3-methoxyphenyl)urea: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-(3-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

1-(2-methoxy-4-methylsulfanylbutyl)-3-(3-methoxyphenyl)urea

InChI

InChI=1S/C14H22N2O3S/c1-18-12-6-4-5-11(9-12)16-14(17)15-10-13(19-2)7-8-20-3/h4-6,9,13H,7-8,10H2,1-3H3,(H2,15,16,17)

InChI Key

QLOCEUMOXZJOMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC(CCSC)OC

Origin of Product

United States

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